
1-(4-Chlorophenyl)-2,2-difluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2,2-difluoroethan-1-ol is a chemical compound that is commonly used in scientific research. This compound is also known as DFE or 4-chloro-α,α,α-trifluoro-p-cresol. It has a molecular formula of C8H6ClF2O and a molecular weight of 200.6 g/mol. DFE is a colorless, odorless, and viscous liquid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of DFE is not well understood. However, it has been reported to inhibit the growth of certain bacteria and fungi. It is believed that DFE disrupts the cell membrane of these microorganisms, leading to their death.
Biochemical and Physiological Effects:
DFE has been reported to have low toxicity in animal studies. It is rapidly metabolized and eliminated from the body. However, the long-term effects of DFE exposure on human health are not well studied.
Avantages Et Limitations Des Expériences En Laboratoire
DFE is a useful reagent in scientific research due to its ability to undergo a variety of chemical reactions. It is also relatively easy to synthesize and purify. However, DFE is highly reactive and can be hazardous to handle. It should be used with caution in a well-ventilated laboratory.
Orientations Futures
There are several potential future directions for research on DFE. One area of interest is the development of new drugs based on its antimicrobial properties. Another area of research is the study of the long-term effects of DFE exposure on human health. Additionally, further studies are needed to understand the mechanism of action of DFE and its potential applications in other fields of science.
Méthodes De Synthèse
DFE can be synthesized through a Grignard reaction between 4-chlorophenylmagnesium bromide and 2,2-difluoroethanol. The reaction is carried out in anhydrous conditions and under inert atmosphere. The product is then purified through distillation and recrystallization.
Applications De Recherche Scientifique
DFE is commonly used in scientific research as a reagent for the synthesis of other compounds. It is also used as an intermediate in the production of agrochemicals and pharmaceuticals. DFE has been reported to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
(1R)-1-(4-chlorophenyl)-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZVFDXSUANZDW-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

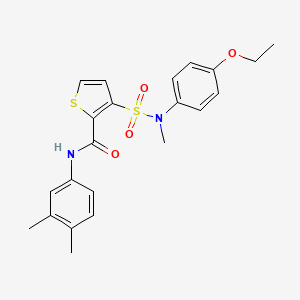
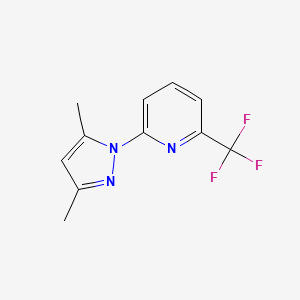
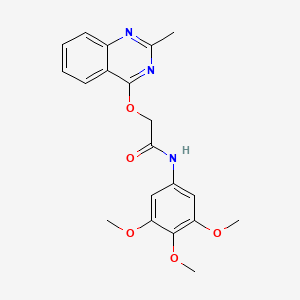
![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2703387.png)
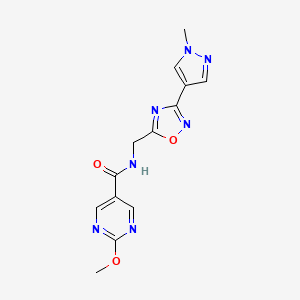
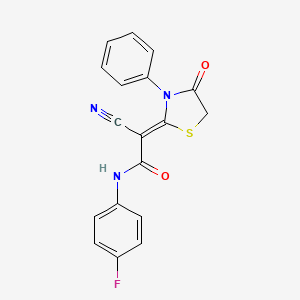
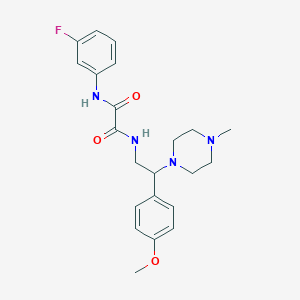
![1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B2703395.png)
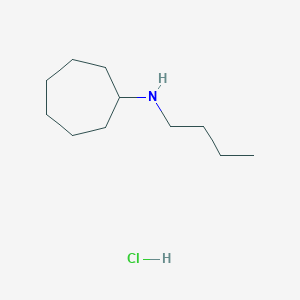

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2703399.png)


